7-Bromo-1,2-benzothiazole-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrN2S |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
7-bromo-1,2-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H |
InChI Key |
YYIVOUROOFAKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NS2)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1,2 Benzothiazole 6 Carbonitrile and Analogous Structures
Strategies for Benzothiazole (B30560) Nucleus Construction
The formation of the benzothiazole ring system is a cornerstone of synthetic organic chemistry, with numerous established methods for its construction. These strategies often involve the reaction of 2-aminothiophenol (B119425) or its derivatives with various electrophilic partners. The choice of synthetic route can be influenced by factors such as the desired substitution pattern on the benzothiazole core, the availability of starting materials, and the desired reaction conditions.
Direct Condensation Approaches with 2-Aminothiophenol Derivatives
A prevalent and versatile method for synthesizing the benzothiazole nucleus is the direct condensation of 2-aminothiophenol with a range of carbonyl-containing compounds. mdpi.comijper.orgnih.gov This approach is widely utilized due to its straightforward nature and the commercial availability of a diverse array of starting materials. The reaction proceeds through the formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic benzothiazole ring.
The condensation of 2-aminothiophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides, is a well-established route to 2-substituted benzothiazoles. ijper.orgnih.govmdpi.com When using carboxylic acids, the reaction often requires a condensing agent or high temperatures to facilitate the initial amide formation, which is then followed by cyclization. Polyphosphoric acid (PPA) is a common medium for this transformation, acting as both a catalyst and a dehydrating agent. nih.govacs.org
Acyl chlorides, being more electrophilic, react more readily with 2-aminothiophenol, often under milder conditions. nih.govmdpi.com This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The use of heterogeneous catalysts like KF·Al2O3 has been reported to provide high yields under mild conditions, with the added benefit of catalyst recyclability. nih.gov
Table 1: Examples of Benzothiazole Synthesis via Condensation with Carboxylic Acids and Acyl Chlorides
| 2-Aminothiophenol Derivative | Carboxylic Acid/Acyl Chloride | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Aminothiophenol | Benzoic acid derivatives | Molecular iodine, solid-phase, solvent-free | 2-Arylbenzothiazoles | Excellent |
| 2-Aminothiophenol | 4-Amino-3-fluorobenzoic acid | Polyphosphoric acid, 110 °C | 2-(4-Amino-3-fluorophenyl)benzothiazole | Not specified |
Data is illustrative and compiled from various synthetic reports.
The reaction of 2-aminothiophenol with aldehydes is one of the most common methods for the synthesis of 2-substituted benzothiazoles. mdpi.comresearchgate.net This condensation reaction typically proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the corresponding benzothiazole. A variety of oxidizing agents can be employed, and in some cases, air oxidation is sufficient. The reaction conditions can be tuned to favor the formation of the desired product, with various catalysts and solvent systems being reported. mdpi.commdpi.com
Nitriles can also serve as the electrophilic partner in the synthesis of 2-substituted benzothiazoles. This copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method applicable to a wide range of nitriles containing different functional groups, often resulting in excellent yields. organic-chemistry.org
Table 2: Examples of Benzothiazole Synthesis via Condensation with Aldehydes
| 2-Aminothiophenol Derivative | Aldehyde | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Aminothiophenol | Aryl aldehydes | Cu(II)-containing nano-silica triazine dendrimer | 2-Arylbenzothiazoles | 87-98% |
| 2-Aminothiophenol | Aliphatic aldehydes | Molecular sieves (MS) 4 Å, DCM, then PCC | 2-Alkylbenzothiazoles | 85-95% |
Data is illustrative and compiled from various synthetic reports.
Cyclization Reactions via Thiobenzanilides (Jacobson Cyclization)
The Jacobson cyclization is a classic method for the synthesis of benzothiazoles, involving the oxidative cyclization of thiobenzanilides. researchgate.netresearchgate.net This intramolecular reaction is typically carried out using an oxidizing agent such as potassium ferricyanide in an alkaline solution. acs.orgresearchgate.net The reaction proceeds via a radical mechanism and is a highly effective strategy for benzothiazole synthesis. researchgate.net A key advantage of this method is that the cyclization onto the carbon atom ortho to the anilido nitrogen generally produces a single product. researchgate.netresearchgate.net However, in cases where the aniline ring is substituted in a way that leads to multiple possible cyclization sites, mixtures of regioisomers can be formed. acs.org
The precursor thiobenzanilides are commonly prepared from the corresponding benzanilides using a thionating agent like Lawesson's reagent. acs.orgresearchgate.net
One-Pot Multicomponent Reaction Pathways
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including benzothiazole derivatives. nanomaterchem.commdpi.comacs.org These reactions combine three or more reactants in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. This approach offers several advantages, including reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry. mdpi.comacs.org
For the synthesis of 2-substituted benzothiazoles, a one-pot, three-component reaction has been developed using 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) in the presence of a copper(I) iodide supported on magnetic nanoparticles. nanomaterchem.com Another example involves the reaction of nitroarenes, alcohols, and sulfur powder to provide 2-substituted benzothiazoles in good yields. organic-chemistry.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving yields. derpharmachemica.comsemanticscholar.orgtandfonline.com This technique has been successfully applied to the synthesis of benzothiazoles, often leading to a significant reduction in reaction times compared to conventional heating methods. derpharmachemica.comscielo.br For instance, reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation. semanticscholar.orgscispace.com
The microwave-assisted synthesis of 2-substituted benzothiazoles has been reported through the condensation of 2-aminothiophenol with various electrophiles. mdpi.comderpharmachemica.com For example, the reaction of 2-aminothiophenol with aldehydes can be efficiently carried out in a microwave oven, sometimes in the absence of a solvent. mdpi.comtandfonline.com The use of microwave irradiation not only accelerates the reaction but can also lead to cleaner reactions and easier product isolation. derpharmachemica.comtandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazolotriazine Derivatives
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional | 4 to 6 hours | Good |
Data based on a reported synthesis of benzothiazolotriazine derivatives. semanticscholar.org
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis has become a powerful tool for the construction of complex heterocyclic systems like benzothiazoles. Palladium- and copper-based catalytic systems are particularly prevalent in facilitating the intramolecular C-S bond formation, which is a key step in the synthesis of the benzothiazole core.
One notable method involves the palladium-catalyzed cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation process. acs.org This approach utilizes a catalytic system often comprising a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium bromide (Bu4NBr) to afford a range of 2-substituted benzothiazoles in high yields. acs.org The reaction demonstrates good functional group tolerance. acs.org
Similarly, a combination of palladium and copper catalysis has been effectively used for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. dntb.gov.ua This reaction proceeds via a C-H functionalization and intramolecular C-S bond formation, often in the presence of air and an inorganic additive such as potassium iodide (KI). dntb.gov.ua This method provides regioselective access to a variety of substituted 2-cyanobenzothiazole derivatives. dntb.gov.ua Copper and palladium have also been used to catalyze the intramolecular C-S bond formation from ortho-halothioureas. mdpi.com
| Catalyst System | Starting Material | Product | Key Features |
| Pd(II) / Cu(I) / Bu4NBr | Thiobenzanilides | 2-Substituted Benzothiazoles | High yields, good functional group tolerance. acs.org |
| Palladium / Copper / KI | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | Regioselective, proceeds in the presence of air. dntb.gov.ua |
| Cu(I) / Pd(II) | Ortho-halothioureas | 2-Substituted Benzothiazoles | Intramolecular C-S bond formation. mdpi.com |
Selective Bromination Techniques on Benzothiazole Cores
The introduction of a bromine atom at a specific position on the benzothiazole ring is crucial for the synthesis of compounds like 7-Bromo-1,2-benzothiazole-6-carbonitrile. This requires highly regioselective bromination methods.
The regioselectivity of electrophilic aromatic bromination on the benzothiazole nucleus is influenced by the existing substituents and the reaction conditions. For the related 2,1,3-benzothiadiazole system, bromination in 47% hydrobromic acid at elevated temperatures leads to substitution at the 4- and 7-positions. colab.ws This suggests that the electronic properties of the heterocyclic ring direct the incoming electrophile.
Palladium-catalyzed C-H activation has emerged as a powerful strategy for regioselective halogenation. nih.govorganic-chemistry.org This method often employs a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, which is then cleaved and functionalized with a halogen from a source like N-halosuccinimide (NXS). nih.govorganic-chemistry.org While not specifically demonstrated on this compound itself, this methodology offers a promising avenue for the controlled introduction of halogens onto aromatic and heterocyclic rings. nih.govorganic-chemistry.org
Molecular bromine (Br2) has been a traditional reagent for the bromination of benzothiazoles. The cyclization of arylthioureas to form 2-aminobenzothiazoles can be achieved using bromine in a suitable solvent. rjpbcs.comresearchgate.net However, the high reactivity of bromine can sometimes lead to over-bromination or the formation of undesired side products. researchgate.net
To overcome these challenges, various bromo-organic reagents have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination and can offer improved selectivity compared to molecular bromine. nih.gov For instance, the synthesis of 2,6-dibromo benzothiazole has been accomplished using NBS in the presence of titanium dioxide. google.com Another approach involves the use of tetrabromomethane (CBr4) as a catalyst in a solvent- and metal-free synthesis of 2-substituted benzothiazoles, where it activates a thioamide through halogen bond formation. rsc.org
A variety of reagents can serve as a source of electrophilic bromine for the synthesis and functionalization of benzothiazoles. Benzyltrimethylammonium tribromide (PhCH2NMe3Br3) is an electrophilic bromine source that offers advantages in terms of handling and reduced formation of brominated side products compared to molecular bromine. rjpbcs.comresearchgate.net It has been successfully used for the conversion of substituted arylthioureas to 2-aminobenzothiazoles. rjpbcs.comresearchgate.net
The choice of the bromine source can significantly impact the outcome of the reaction. The following table summarizes some common bromine source reagents and their applications in benzothiazole chemistry.
| Bromine Source Reagent | Application | Key Features |
| Molecular Bromine (Br2) | Cyclization of arylthioureas to 2-aminobenzothiazoles. rjpbcs.comresearchgate.net | Highly reactive, can lead to side products. researchgate.net |
| N-Bromosuccinimide (NBS) | Synthesis of 2,6-dibromo benzothiazole. google.com | Milder and more selective than Br2. nih.gov |
| Benzyltrimethylammonium tribromide | Conversion of arylthioureas to 2-aminobenzothiazoles. rjpbcs.comresearchgate.net | Easier to handle, minimizes side products. researchgate.net |
| Tetrabromomethane (CBr4) | Catalyst for the synthesis of 2-substituted benzothiazoles. rsc.org | Used in solvent- and metal-free conditions. rsc.org |
Introduction of the Nitrile Group
The final key structural feature of this compound is the nitrile group at the 6-position. The introduction of a cyano group onto an aromatic ring can be achieved through various methods, with electrochemical approaches offering a modern and efficient alternative.
Electrochemical synthesis provides a powerful and often more environmentally friendly way to perform chemical transformations. jst.go.jpjst.go.jplibrary.wales The electrochemical oxidative cyanation of benzothiazole and its derivatives has been successfully achieved using trimethylsilyl cyanide (TMSCN) as the cyanide source. jst.go.jpjst.go.jplibrary.wales This reaction is typically carried out in a divided cell with an electrolyte such as tetra-n-butylammonium tetrafluoroborate (n-Bu4NBF4) in a solvent like N,N-dimethylformamide (DMF), yielding the corresponding cyanated products in moderate yields. jst.go.jpjst.go.jplibrary.wales
This method allows for the direct introduction of a cyano group onto the benzothiazole ring system by passing an electric current through the reaction mixture at room temperature. jst.go.jp More recent developments in electrochemical cyanation have explored safer cyanide sources, such as 5-aminotetrazole, which can be electrochemically converted to either an electrophilic or nucleophilic cyanide source, avoiding the need to handle highly toxic cyanide salts directly. nih.gov
| Cyanide Source | Reaction Conditions | Product | Key Features |
| Trimethylsilyl cyanide (TMSCN) | Electrochemical oxidation in a divided cell with n-Bu4NBF4/DMF. jst.go.jpjst.go.jplibrary.wales | Cyanated benzothiazole derivatives. | Achieved at room temperature with moderate yields. jst.go.jpjst.go.jp |
| 5-Aminotetrazole | Electrochemical generation of cyanide source. nih.gov | Aromatic nitriles. | A safer alternative to traditional cyanide salts. nih.gov |
Nucleophilic Cyanation Strategies
The introduction of a nitrile group onto an aromatic ring via nucleophilic substitution of a halide is a cornerstone of modern organic synthesis. For a precursor such as a dibromo-1,2-benzothiazole, the conversion of one bromo group to a carbonitrile can be achieved through transition-metal-catalyzed cyanation. This approach is advantageous as it allows for the late-stage introduction of the cyano group onto a pre-formed heterocyclic core.
Transition-Metal Catalysis:
Palladium and nickel complexes are the most effective catalysts for the cyanation of aryl halides. These reactions typically involve the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile.
Palladium-Catalyzed Cyanation: The first palladium-catalyzed cyanation was reported four decades ago and has since been extensively developed. nih.gov A significant challenge in these reactions is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to the palladium center. nih.govresearchgate.net To circumvent this, various strategies have been employed, such as using less-soluble cyanide sources or co-catalysts.
A common and non-toxic cyanide source is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govgoogle.com This stable salt releases cyanide ions slowly into the reaction mixture, maintaining a low concentration that minimizes catalyst inhibition. nih.gov The use of palladacycle catalysts, in particular, has shown high efficacy for the cyanation of a broad range of (hetero)aryl chlorides and bromides. nih.gov
Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / Na₂CO₃ | DMA | 120 | 10 |
| 2 | 4-Bromotoluene | K₄[Fe(CN)₆]·3H₂O | Pd(PPh₃)₄ / Na₂CO₃ | DMF | 120 | 50 |
| 3 | (Hetero)aryl Halides | K₄[Fe(CN)₆]·3H₂O | Palladacycle / K₂CO₃ | t-AmylOH | 100 | High |
This table presents illustrative data based on general findings in the field. nih.govthieme-connect.de
Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium. nih.gov Nickel-based systems can be particularly effective for the cyanation of electron-rich and sterically hindered aryl halides. Microwave-assisted protocols using nickel salts have been shown to dramatically reduce reaction times, often to within minutes. researchgate.netresearchgate.net
A rapid and efficient method for aryl bromides involves using either Ni(CN)₂ or a combination of NaCN and NiBr₂ under microwave irradiation in a solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net This technique has been successfully applied to aryl bromides bearing a variety of functional groups. For the more challenging cyanation of aryl chlorides, an in situ halogen exchange can be facilitated by using a mixture of NaCN and NiBr₂, where the aryl chloride is first converted to the more reactive aryl bromide. researchgate.net
Table 2: Nickel-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source / Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Various Aryl Bromides | Ni(CN)₂ | Microwave, NMP, 10 min | Good-Exc. |
| 2 | 4-Chlorotoluene | NaCN / NiBr₂ | Microwave, NMP, 20 min | 99 |
| 3 | Various Aryl Chlorides | Zn(CN)₂ / NiCl₂·6H₂O/dppf/Zn | 50-80 °C | Good |
This table presents illustrative data based on general findings in the field. researchgate.netorganic-chemistry.orgorganic-chemistry.org
These nucleophilic cyanation strategies represent a viable pathway to synthesize this compound from a corresponding 6,7-dibromo-1,2-benzothiazole precursor, with the choice of catalyst and conditions depending on the specific reactivity of the substrate.
Cyanation by Direct Condensation with Nitriles
An alternative approach to constructing the benzothiazole carbonitrile scaffold is to incorporate the nitrile group during the formation of the heterocyclic ring itself. The most prevalent method for synthesizing the benzothiazole core is the condensation of a 2-aminobenzenethiol with a carbonyl-containing compound. nih.gov By selecting a reaction partner that already contains a cyano group, a cyanated benzothiazole can be formed directly.
A copper-catalyzed method has been reported for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. nih.gov This reaction involves the direct coupling of the aminothiophenol with a nitrile, which serves as both the carbon and nitrogen source for the thiazole (B1198619) ring's C2 position. This method is highly valuable for creating 2-cyanobenzothiazoles if the starting nitrile is dicyanogen or a related cyanating agent, or for creating other 2-substituted benzothiazoles if a different nitrile is used.
For the synthesis of a 6-carbonitrile derivative like the target compound, this strategy would involve starting with a 2-amino-3-bromobenzenethiol that already possesses a cyano group at the appropriate position (position 5 of the benzene (B151609) ring). The subsequent condensation with an appropriate aldehyde or carboxylic acid would then form the this compound core.
Table 3: Synthesis of Benzothiazoles via Condensation
| Entry | Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type |
|---|---|---|---|---|
| 1 | 2-Aminobenzenethiol | Aromatic Aldehydes | H₂O₂/HCl, EtOH, rt | 2-Arylbenzothiazoles |
| 2 | 2-Aminobenzenethiol | Carboxylic Acids | L-proline, Microwave | 2-Substituted benzothiazoles |
This table presents illustrative data based on general findings in the field. nih.govtku.edu.tw
While direct condensation is a powerful tool for building the benzothiazole ring, its application for producing this compound is dependent on the availability of the appropriately substituted 2-aminobenzenethiol precursor.
Reaction Mechanisms and Mechanistic Investigations
Fundamental Reaction Pathways in Benzothiazole (B30560) Formation
The construction of the benzothiazole ring system is a cornerstone of its derivatives' synthesis. Two predominant pathways are widely recognized: the condensation of 2-aminothiophenols with various carbonyl compounds and the cyclization of thiobenzanilides.
One of the most direct methods involves the condensation of a 2-aminothiophenol (B119425) with reagents like carboxylic acids, acyl chlorides, aldehydes, or nitriles. researchgate.netresearchgate.netekb.eg For instance, the reaction with a carboxylic acid derivative typically begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a Schiff base or an amide intermediate, which then undergoes an intramolecular cyclization via the attack of the thiol group. Subsequent oxidation or aromatization yields the final benzothiazole ring. ekb.eg
A plausible mechanism for the formation of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde involves the following steps:
Nucleophilic attack of the primary amine on the carbonyl group of the aldehyde.
Formation of a carbinolamine intermediate.
Dehydration to form a Schiff base (imine).
Intramolecular nucleophilic attack by the sulfur atom onto the imine carbon.
Aromatization, often through oxidation, to yield the stable benzothiazole ring.
Another significant pathway is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.netresearchgate.net This method is particularly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles. researchgate.net The reaction is typically initiated by an oxidizing agent like potassium ferricyanide. researchgate.net
| Pathway | Key Reactants | General Mechanism |
| Condensation | 2-Aminothiophenol + Carbonyl Compound (e.g., aldehyde, carboxylic acid) | Nucleophilic addition, dehydration, intramolecular cyclization, aromatization. ekb.eg |
| Jacobsen Cyclization | Thiobenzanilide | Radical-initiated intramolecular cyclization. researchgate.netresearchgate.net |
Mechanistic Aspects of Electrophilic and Nucleophilic Bromination
The introduction of a bromine atom onto the benzothiazole core is typically achieved through electrophilic aromatic substitution. researchgate.netmdpi.com The benzothiazole ring is an aromatic system, and its reactivity towards electrophiles is influenced by the existing substituents and the heteroatoms. The reaction generally proceeds via a stepwise mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. mdpi.com
The mechanism for electrophilic bromination can be summarized as:
Generation of a potent electrophile, typically Br+, from a bromine source like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or from N-bromosuccinimide (NBS).
Attack of the π-electrons of the benzothiazole ring on the electrophile (Br+) to form the σ-complex. The position of attack (regioselectivity) is directed by the electronic effects of the ring's substituents and heteroatoms.
Deprotonation of the σ-complex by a weak base to restore the aromaticity of the ring, yielding the bromo-substituted benzothiazole.
While electrophilic substitution is common, nucleophilic aromatic substitution can also occur on heterocyclic rings, particularly if the ring is activated by strongly electron-withdrawing groups or at specific positions. However, for the introduction of bromine, electrophilic pathways are generally more prevalent. researchgate.netrsc.org The reactivity and orientation of substitution in aminobenzothiazoles, for instance, have been studied to understand the directing effects of the amino group in conjunction with the heterocyclic system. rsc.org
Reaction Mechanisms for Nitrile Group Introduction
The nitrile (-C≡N) group can be introduced onto an aromatic ring through several established mechanisms. A common method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.
The mechanistic steps for the Sandmeyer reaction are:
Diazotization: The primary amine is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl).
Cyanation: The diazonium salt is then treated with cuprous cyanide (CuCN). The reaction is thought to proceed via a radical mechanism or an organocopper intermediate, where the diazonium group is replaced by the cyanide nucleophile.
Alternatively, a nitrile group can be formed by the dehydration of a primary amide (R-CONH₂). libretexts.org This reaction can be carried out using strong dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). libretexts.orgchemistrysteps.com The mechanism with SOCl₂ involves the initial attack of the amide oxygen on the sulfur atom, followed by elimination steps that ultimately lead to the formation of the carbon-nitrogen triple bond. libretexts.org
Nucleophilic substitution is another pathway, where a suitable leaving group on the aromatic ring is displaced by a cyanide ion. chemistrysteps.comnumberanalytics.com The nitrile group itself is electron-withdrawing, which can activate the aromatic ring for nucleophilic attack, proceeding through an addition-elimination pathway via a resonance-stabilized Meisenheimer complex. numberanalytics.com
| Method | Starting Material | Key Reagents | Mechanism Type |
| Sandmeyer Reaction | Primary Aromatic Amine | NaNO₂, Acid, CuCN | Radical/Organocopper |
| Amide Dehydration | Primary Amide | SOCl₂, P₂O₅, POCl₃ | Elimination libretexts.org |
| Nucleophilic Substitution | Aryl Halide | Cyanide Salt (e.g., NaCN, KCN) | Addition-Elimination numberanalytics.com |
Intramolecular Cyclization Mechanisms in Benzothiazole Synthesis
Intramolecular cyclization is a key step in many benzothiazole syntheses, transforming a linear precursor into the final bicyclic ring system. nih.gov Various catalysts and conditions can be employed to facilitate this ring-closing reaction.
Metal-Catalyzed Cyclization: Copper and palladium catalysts are frequently used to promote intramolecular C-S bond formation. researchgate.netindexcopernicus.comorganic-chemistry.org For example, the cyclization of an N-(2-halophenyl)thioamide can be catalyzed by a copper(II) complex. The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling between an aryl halide and a thiourea (B124793) functionality can form the C-S bond necessary for the benzothiazole ring. researchgate.netindexcopernicus.com
Radical Cyclization: As mentioned in the Jacobsen method, radical intermediates can be used to form the benzothiazole nucleus. researchgate.net Another approach involves the visible-light-driven, intramolecular C-H thiolation of thiobenzanilides, which can proceed without the need for a photosensitizer or metal catalyst. nih.govorganic-chemistry.org
Oxidative Cyclization: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used to induce the intramolecular cyclization of thioformanilides at ambient temperatures. The reaction is proposed to proceed via a thiyl radical intermediate. indexcopernicus.comorganic-chemistry.org
These methods offer a high degree of flexibility and control over the synthesis, allowing for the construction of variously substituted benzothiazoles. indexcopernicus.com
General Principles of Organic Reaction Mechanisms Applied to Heterocyclic Synthesis
The synthesis of heterocyclic compounds like 7-Bromo-1,2-benzothiazole-6-carbonitrile is governed by the fundamental principles of organic reaction mechanisms. msu.eduaskpharmacy.net
Aromaticity as a Driving Force: The formation of the stable, aromatic benzothiazole ring is a significant thermodynamic driving force for many of the cyclization reactions. Reactions that result in an aromatic product are often highly favorable. askpharmacy.net
Electrophilicity and Nucleophilicity: The entire synthetic strategy relies on the interplay between electrophiles and nucleophiles. From the initial condensation reactions to the substitution steps, identifying the nucleophilic and electrophilic centers in the reacting molecules is key to predicting the outcome. msu.eduuou.ac.in
Reaction Intermediates: The synthesis involves various transient species, including carbocations (arenium ions in electrophilic substitution), radicals (in Jacobsen and photochemical cyclizations), and anionic intermediates (like the Meisenheimer complex in nucleophilic substitution). mdpi.comnumberanalytics.comnih.gov The stability of these intermediates often dictates the reaction pathway and the regioselectivity of the transformations.
Catalysis: The use of catalysts (e.g., Lewis acids, transition metals like palladium and copper, or acids/bases) is crucial for enhancing reaction rates and controlling selectivity. indexcopernicus.comorganic-chemistry.org Catalysts provide alternative, lower-energy reaction pathways that would otherwise be inaccessible.
Stereoelectronics: The spatial arrangement of orbitals can influence reactivity. For example, in ring-opening and closing reactions, the alignment of orbitals can dictate the stereochemical outcome and the feasibility of the reaction. msu.edu
By applying these core principles, chemists can rationally design synthetic routes to complex heterocyclic molecules and understand the intricate mechanistic details of each transformation.
Advanced Spectroscopic Analyses and Theoretical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 7-Bromo-1,2-benzothiazole-6-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the inherent electronic nature of the benzothiazole (B30560) ring system.
Based on analyses of substituted benzothiazoles, the proton on the thiazole (B1198619) ring (H-3) is anticipated to appear at a downfield chemical shift, typically in the range of δ 9.0-9.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-4 and H-5) would likely appear as distinct singlets or narrowly coupled doublets, with their precise chemical shifts influenced by the anisotropic effects of the fused ring system and the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 9.0 – 9.5 | s |
| H-4 | 8.0 – 8.5 | s |
Note: The predicted values are based on data from analogous substituted benzothiazole systems. The exact chemical shifts may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the benzothiazole core and one signal for the nitrile carbon.
The carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 115-120 ppm. The carbon atoms directly attached to the heteroatoms (C-2, C-7a) and the halogen (C-7) will exhibit significant shifts. The C-2 carbon, adjacent to both sulfur and nitrogen, is expected to be significantly deshielded. The carbon bearing the bromine atom (C-7) will be influenced by the heavy atom effect.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 – 155 |
| C-3a | 135 – 140 |
| C-4 | 125 – 130 |
| C-5 | 128 – 133 |
| C-6 | 110 – 115 |
| C-7 | 118 – 123 |
| C-7a | 152 – 157 |
Note: These are estimated chemical shift ranges based on known substituent effects on the benzothiazole skeleton.
Infrared (IR) and Raman Spectroscopy for Vibrational Analyses
The most prominent feature in the IR spectrum would be the sharp and strong absorption band corresponding to the C≡N stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzothiazole ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bonds, which are often weak in IR spectra.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 – 3100 | IR, Raman |
| C≡N Stretch | 2220 – 2260 | IR |
| C=N/C=C Ring Stretch | 1400 – 1600 | IR, Raman |
| C-S Stretch | 600 – 800 | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The extended conjugation of the benzothiazole ring, coupled with the influence of the bromo and cyano substituents, will determine the position and intensity of the absorption maxima (λmax). Based on data for similar benzothiazole derivatives, absorption maxima are anticipated in the ultraviolet region, likely between 250 and 350 nm niscpr.res.in. The solvent used for the analysis can also influence the position of these maxima.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound (C₇H₂BrN₂S), the high-resolution mass spectrum (HRMS) would provide an accurate mass measurement, confirming the molecular formula. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a characteristic signature for a monobrominated compound.
The fragmentation pattern would likely involve the loss of the bromine atom, the cyano group, or cleavage of the thiazole ring, providing further structural confirmation.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique for studying chemical species that have one or more unpaired electrons. Such species include free radicals and paramagnetic metal complexes.
A review of the available scientific literature did not yield any specific studies employing ESR spectroscopy on "this compound." This suggests that research focusing on radical intermediates or paramagnetic complexes directly involving this compound has not been extensively published. While ESR has been utilized to study paramagnetic metal complexes of other benzothiazole derivatives, this information falls outside the direct scope of this article. Therefore, no ESR spectroscopic data for "this compound" or its potential radical intermediates can be presented.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound.
For "this compound," with the molecular formula C₈H₃BrN₂S, the theoretical elemental composition can be calculated. However, a comprehensive search of scientific databases and literature did not reveal any published experimental data from elemental analysis specifically for this compound. While numerous studies on related benzothiazole derivatives mention the use of elemental analysis to confirm their structures, the specific "found" percentages for "this compound" are not available in the reviewed sources.
Below is a data table showing the theoretical elemental composition for the compound.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 37.98% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.19% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.57% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.07% |
| Sulfur | S | 32.065 | 1 | 32.065 | 12.67% |
| Total | 253.095 | 100.00% |
This table presents the calculated theoretical values. Experimental "found" values are not available in the cited literature.
Following a comprehensive search for scientific literature, it has been determined that there are no specific computational chemistry studies published for the compound "this compound." The required data to populate the requested article sections on its computational analysis, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, are not available in the public domain.
While research exists for other benzothiazole derivatives, applying those findings to "this compound" would be scientifically inaccurate. The strict instructions to focus solely on this specific compound and to provide detailed, accurate research findings cannot be fulfilled without primary or secondary sources detailing its computational analysis.
Therefore, it is not possible to generate the requested article with the specified structure, data tables, and detailed findings while adhering to the core requirements of accuracy and strict adherence to the subject compound.
Computational Chemistry Approaches for Molecular Understanding
Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm structures and understand electronic transitions. For a molecule like 7-Bromo-1,2-benzothiazole-6-carbonitrile, Density Functional Theory (DFT) is a commonly used method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometry of the molecule. The resulting theoretical shifts are often scaled or compared to a standard reference (like Tetramethylsilane, TMS) to correlate with experimental values. A hypothetical data table for predicted NMR shifts would be structured as follows, though no published data exists for this specific compound.
Table 1: Hypothetical Theoretical NMR Chemical Shifts (δ, ppm) for this compound
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 | - | 150.0 |
| C2 | - | 125.0 |
| C3 | 7.8 | 130.0 |
| C4 | - | 120.0 |
| C5 | - | 135.0 |
| C6 | - | 115.0 (CN) |
| N | - | - |
| S | - | - |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound would also be calculated using DFT. These calculations yield harmonic frequencies which are systematically higher than experimental values. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental FT-IR spectra. The analysis would focus on characteristic vibrational modes, such as the C≡N stretch of the nitrile group, C-H bending, C-Br stretch, and the vibrations of the benzothiazole (B30560) ring system.
UV-Vis Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, often described in terms of the molecular orbitals involved (e.g., HOMO to LUMO transitions).
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for elucidating reaction mechanisms, identifying intermediates, and determining the energetics of chemical transformations. For this compound, this could involve modeling its synthesis or its reactivity in reactions such as nucleophilic aromatic substitution.
This analysis involves mapping the potential energy surface of a reaction. Key steps include:
Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Without specific studies on this compound, no reaction pathways or transition state analyses can be reported.
Charge Distribution and Electronic Interaction Analyses
Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity, polarity, and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a common method to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions. It calculates the natural atomic charges on each atom, providing insight into the electron density distribution. For this compound, this would reveal the effects of the electron-withdrawing bromine and nitrile substituents on the electronic character of the benzothiazole ring.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, negative potential would be expected around the nitrogen and nitrile groups, while positive potential might be found near the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
While these computational approaches are well-established for analyzing benzothiazole derivatives, the specific results and data for this compound remain uninvestigated in the available scientific literature.
Synthetic Utility and Chemical Transformations of 7 Bromo 1,2 Benzothiazole 6 Carbonitrile
Role as a Versatile Building Block in Organic Synthesis
Information not available in the public domain.
Derivatization through Bromine Reactivity
Information not available in the public domain.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Information not available in the public domain.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Information not available in the public domain.
Metalation and Halogen/Metal Exchange Reactions
Information not available in the public domain.
Transformations Involving the Nitrile Group
Information not available in the public domain.
Hydrolysis to Carboxylic Acids
Information not available in the public domain.
Reduction to Amines
The nitrile functional group in 7-Bromo-1,2-benzothiazole-6-carbonitrile can be readily reduced to a primary amine, yielding 7-bromo-1,2-benzothiazol-6-yl)methanamine. This transformation is a crucial step in the synthesis of various derivatives, as the resulting aminomethyl group can be further functionalized. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
Table 1: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Etheral solvent (e.g., THF, diethyl ether), followed by aqueous workup | Primary amine |
| Catalytic Hydrogenation (H₂, catalyst) | High pressure, various solvents | Primary amine |
| Sodium Borohydride (NaBH₄) with catalyst | CoCl₂ or other catalysts, alcoholic solvent | Primary amine |
Cyclization Reactions to Form Heterocycles
The nitrile and bromo substituents on the this compound scaffold provide opportunities for intramolecular cyclization reactions to construct additional heterocyclic rings. For instance, treatment of the nitrile with reagents like sodium azide can lead to the formation of a tetrazole ring. Furthermore, the vicinal arrangement of the nitrile and a group introduced via substitution of the bromine atom can be exploited to build fused ring systems. Such cyclization strategies are fundamental in the synthesis of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. The Jacobsen cyclization, a radical-based method, is a known strategy for synthesizing substituted benzothiazoles and could potentially be adapted for further annulation reactions on this core structure researchgate.net.
Functionalization of the Benzothiazole (B30560) Core
The benzothiazole core of this compound presents two main sites for further functionalization: the thiazole (B1198619) nitrogen atom and the benzene (B151609) ring.
The nitrogen atom of the thiazole ring can undergo alkylation to form thiazolium salts. wikipedia.org This reaction typically involves treatment with an alkyl halide, such as methyl iodide, in an appropriate solvent. The resulting N-alkylation can significantly alter the electronic properties of the benzothiazole ring system, influencing its reactivity and potential biological activity. aip.orgbeilstein-journals.orgunitn.itmdpi.com The quaternization of the nitrogen atom also increases the acidity of the proton at the 2-position of the thiazole ring, facilitating its deprotonation to form a carbene, which can be used in various catalytic cycles.
The bromine atom at the 7-position of the benzene ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. dntb.gov.uanih.govmdpi.com For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 7-aryl-1,2-benzothiazole-6-carbonitrile derivative.
Additionally, the bromine atom can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-withdrawing groups. nih.govscience.govyoutube.comlibretexts.org Common nucleophiles for such reactions include amines, alkoxides, and thiols. The feasibility of SNAr reactions is often dependent on the reaction conditions and the nature of the nucleophile. libretexts.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Aryl- or vinylboronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl or vinyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, base | Alkenyl derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine ligand, base | Arylamine derivative |
Applications as Precursors for Complex Molecular Architectures
The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The ability to sequentially or concurrently modify the nitrile group, the bromine atom, and the thiazole nitrogen allows for the construction of intricate polycyclic and substituted heterocyclic systems. These complex molecules are of interest in various fields, including medicinal chemistry, where the benzothiazole scaffold is a known pharmacophore found in a range of biologically active compounds. researchgate.netmdpi.comresearchgate.net The strategic functionalization of this precursor can lead to the development of novel compounds with tailored electronic, optical, or biological properties.
Molecular Design Principles and Structure Reactivity Relationships
Influence of Substituents (Bromo, Cyano) on Aromaticity and Reactivity
The chemical behavior of the 7-Bromo-1,2-benzothiazole-6-carbonitrile scaffold is profoundly influenced by the electronic properties of its substituents. The bromo group at the 7-position and the cyano group at the 6-position are both electron-withdrawing groups (EWGs), which significantly modulates the electron density, aromaticity, and reactivity of the bicyclic system.
Reactivity Modulation : The deactivation of the ring by the bromo and cyano groups directs the regioselectivity of chemical reactions. The bromine atom itself serves as a versatile synthetic handle. It can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the 7-position. nih.gov The cyano group can also be transformed into other functionalities, such as carboxylic acids or amines, further enhancing the synthetic utility of the molecule. nih.govmdpi.com The presence of a cyano group has been found to increase the antiproliferative activity in certain benzothiazole (B30560) derivatives, highlighting the importance of substituent choice in medicinal chemistry applications. nih.gov
Stereoelectronic Effects and Conformational Preferences
The stereoelectronic properties and conformational preferences of this compound are largely dictated by its rigid, planar bicyclic structure.
Planarity and Conformation : The fused benzene (B151609) and thiazole (B1198619) rings create a largely planar and rigid molecular framework. Computational studies on similar 2-substituted benzothiazole derivatives confirm that the core structure is essentially planar. mdpi.comresearchgate.net For this compound, which lacks flexible side chains attached to the ring system, the conformation is fixed. This rigidity is a key feature, as it reduces the conformational entropy and can lead to more specific interactions in biological systems or more predictable outcomes in chemical reactions.
Stereoelectronic Influences : Stereoelectronic effects arise from the spatial arrangement of orbitals. In this molecule, the orientation of the lone pairs on the sulfur and nitrogen atoms of the thiazole ring, in conjunction with the π-system of the entire bicyclic structure, defines its electronic distribution. The electron-withdrawing bromo and cyano substituents influence this distribution, creating regions of relative positive and negative electrostatic potential across the molecule. This charge distribution is critical for intermolecular interactions and dictates how the molecule will interact with other reagents, catalysts, or biological targets. For example, computational studies on related benzothiazoles show that the LUMO is often localized on the benzothiazole moiety, indicating that this region is the most likely site for nucleophilic attack. researchgate.net
Strategies for Tailoring Molecular Properties for Synthetic Applications
The molecular architecture of this compound is well-suited for strategic modification to tailor its properties for specific synthetic outcomes. The bromo and cyano groups are key functional handles for diversification.
Cross-Coupling Reactions : The C-Br bond at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups, enabling the synthesis of a vast library of derivatives with modified electronic, steric, and photophysical properties. nih.gov
Modification of the Cyano Group : The nitrile functionality is highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. Each new functional group imparts drastically different chemical properties, allowing for fine-tuning of characteristics like solubility, polarity, and hydrogen-bonding capability. mdpi.com
Functionalization of the Thiazole Ring : While the benzene ring is deactivated, the thiazole ring remains a potential site for modification, often through functionalization at the 2-position. General synthetic routes for benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, nitriles, or carboxylic acids, which directly installs a substituent at the C2 position. nih.govresearchgate.net This allows for the creation of diverse scaffolds even before the introduction of the bromo and cyano groups.
The combination of these strategies provides a powerful toolkit for medicinal and materials chemists to rationally design and synthesize novel benzothiazole derivatives with desired properties, starting from or incorporating the this compound core.
Computational Insights into Electronic Effects and Reaction Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers significant insights into the electronic structure and reactivity of substituted benzothiazoles, which can be extrapolated to this compound. researchgate.net
Frontier Molecular Orbitals (FMOs) : The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com For benzothiazole derivatives, studies have shown that electron-withdrawing substituents, such as the nitro group (which is electronically similar to the cyano group), lower both the HOMO and LUMO energy levels and reduce the energy gap. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com
Molecular Electrostatic Potential (MESP) : MESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, MESP analysis would likely show a significant electron deficiency (positive potential) on the benzene portion of the ring system due to the strong withdrawing effects of the Br and CN groups. The nitrogen and sulfur heteroatoms would likely represent regions of higher electron density (negative potential). This information helps predict sites for electrophilic and nucleophilic attack and governs non-covalent interactions.
Predicting Reaction Selectivity : By analyzing the distribution of FMOs and the MESP, computational models can predict the regioselectivity of reactions. For instance, the localization of the LUMO on the benzothiazole ring system would suggest that this is the preferred site for attack by a nucleophile. researchgate.net Similarly, calculations can help rationalize the outcomes of C-H functionalization or cyclization reactions, where steric and electronic effects of substituents compete to determine the final product structure. mdpi.com
The table below summarizes typical computational data for substituted benzothiazoles, illustrating the effect of electron-withdrawing groups.
| Compound Feature | Effect of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Reference |
| HOMO Energy | Lowered (more negative value) | mdpi.com |
| LUMO Energy | Lowered (more negative value) | mdpi.com |
| HOMO-LUMO Gap (ΔE) | Decreased | mdpi.commdpi.com |
| Chemical Reactivity | Increased (due to lower ΔE) | mdpi.com |
| Kinetic Stability | Decreased | mdpi.com |
These computational insights are invaluable for designing synthetic routes and for the rational design of new molecules with specific electronic and reactive properties based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 7-Bromo-1,2-benzothiazole-6-carbonitrile, and how can regioselectivity challenges be addressed?
- Methodology : Start with benzothiazole precursors (e.g., 1,2-benzothiazole-6-carbonitrile) and employ electrophilic bromination. Regioselectivity is influenced by electron-withdrawing groups (e.g., nitriles) directing bromination to the 7-position. Use low-temperature reactions (<0°C) with Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions to minimize side products. Monitor progress via TLC and HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Data Challenges : Impurities from di-brominated byproducts require rigorous characterization (¹H/¹³C NMR, HRMS). Compare spectral data with structurally similar compounds (e.g., 4-Bromo-6-nitro-1H-indazole-3-carbonitrile) for validation .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) to assign aromatic protons and carbons, noting deshielding effects from bromine and nitrile groups. Use X-ray crystallography for unambiguous structural confirmation. Cross-validate with IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and HRMS for molecular ion peaks. Address overlapping signals by comparing with derivatives (e.g., 6-Amino-1,3-benzothiazole-2-carbonitrile) .
- Contradictions : Similarities in aromatic regions with non-brominated analogs may require 2D NMR (COSY, HSQC) for differentiation .
Q. How does solvent polarity affect the solubility and stability of this compound?
- Methodology : Test solubility in DMSO, DMF, THF, and chloroform using UV-Vis spectroscopy (λmax ~270–300 nm). Stability studies involve incubating the compound at 25°C/40°C under inert atmospheres and monitoring degradation via HPLC. Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis of the nitrile group under acidic conditions .
Advanced Research Questions
Q. What strategies enable efficient cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound as a substrate?
- Methodology : Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids in THF/H₂O. Optimize reaction temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to enhance coupling efficiency. Analyze regioselectivity via LC-MS and compare with computational predictions (DFT studies on C-Br bond activation energy) .
- Challenges : Steric hindrance from the benzothiazole ring may reduce yields. Mitigate by employing microwave-assisted synthesis or bulky ligands (e.g., XPhos) .
Q. How can this compound serve as a scaffold for kinase inhibitor development?
- Methodology : Functionalize the bromine site with heterocyclic amines or sulfonamides via nucleophilic substitution. Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. Compare IC₅₀ values with known inhibitors (e.g., imatinib). Molecular docking (AutoDock Vina) identifies binding interactions with ATP-binding pockets .
- Data Interpretation : Contradictions in activity may arise from off-target effects; validate via CRISPR knockouts or isoform-specific assays .
Q. What molecular interactions govern the adsorption of this compound on indoor surfaces, and how does this impact environmental fate studies?
- Methodology : Conduct adsorption experiments on silica, cellulose, or PVC surfaces using quartz crystal microbalance (QCM) or XPS. Compare with computational models (MD simulations) to predict surface-binding affinities. Environmental relevance is assessed by measuring airborne particle adhesion in simulated indoor settings .
- Advanced Techniques : Microspectroscopic imaging (AFM-IR) maps compound distribution on heterogeneous surfaces .
Q. Can DFT calculations predict the reactivity of this compound in photochemical reactions?
- Methodology : Perform TD-DFT calculations (B3LYP/6-31G*) to model excited-state behavior and identify reactive sites (e.g., nitrile vs. bromine). Validate with experimental UV irradiation studies in acetonitrile, analyzing products via GC-MS. Compare with analogous compounds (e.g., 4-Bromo-6-nitroindazole-carbonitrile) to refine computational parameters .
Q. How do pH and temperature influence the hydrolytic stability of the nitrile group in this compound?
- Methodology : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor nitrile conversion to amides/carboxylic acids via ¹H NMR (disappearance of C≡N proton) and FTIR. Kinetic studies (Arrhenius plots) determine activation energy for hydrolysis. Compare stability with non-brominated analogs to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
